molecular formula C13H13NO3 B7797725 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester

2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B7797725
M. Wt: 231.25 g/mol
InChI Key: KJKGDEVERRGVFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKGDEVERRGVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2286-29-5
Record name ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester (CAS Number: 2286-29-5), also known as ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, is a compound with significant biological activity. This article reviews its properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃NO₃
  • Molecular Weight : 231.247 g/mol
  • Density : 1.152 g/cm³
  • Boiling Point : 383.8 °C at 760 mmHg
  • Flash Point : 167.9 °C
PropertyValue
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight231.247 g/mol
Density1.152 g/cm³
Boiling Point383.8 °C
Flash Point167.9 °C

Antioxidant Properties

Research indicates that compounds similar to ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress. Antioxidants can neutralize free radicals and reduce the risk of chronic diseases.

Cytotoxicity and Antiproliferative Effects

Studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. For instance, in vitro tests demonstrated that it inhibited the proliferation of human cancer cells, suggesting potential applications in cancer therapy.

Mutagenicity and Genotoxicity

A comprehensive assessment conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicated that the compound did not exhibit mutagenic effects in several assays. Specifically, it was negative in bacterial reverse mutation tests and showed no evidence of skin sensitization in animal models .

Study on Skin Irritation

In a NICNAS report, the compound was evaluated for skin irritation potential. The results indicated that it was non-irritating to human skin at concentrations up to 20% . This finding supports its potential use in cosmetic formulations.

Reproductive Toxicity Assessment

A study assessing reproductive toxicity found a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg body weight per day for both systemic and reproductive toxicity in rat models . This suggests a favorable safety profile for potential therapeutic applications.

Phytotoxic Effects

Research into phytotoxic compounds has identified similar structures that inhibit plant growth. The compound may share properties with other phytotoxic agents, potentially paving the way for its use in agricultural applications as a herbicide.

Scientific Research Applications

Applications Overview

Application AreaDescription
Materials ScienceUsed in the synthesis of polymers and coatings with specific properties.
PharmaceuticalsInvestigated for potential use in drug delivery systems and as intermediates in drug synthesis.
CosmeticsActs as a UV absorber and stabilizer in cosmetic formulations.

Materials Science

In materials science, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is utilized in the development of polymeric materials . Its ability to undergo polymerization makes it valuable for creating coatings and adhesives that exhibit enhanced durability and resistance to environmental factors.

Case Study: Polymer Synthesis

A study demonstrated that incorporating this compound into acrylic resins improved their mechanical properties and UV stability, making them suitable for outdoor applications. The polymerization process can be initiated by UV light or heat, allowing for versatility in manufacturing .

Pharmaceuticals

The compound has shown promise in pharmaceutical applications, particularly in the synthesis of bioactive molecules . Its structure allows it to serve as an important intermediate in the production of various drugs.

Case Study: Drug Delivery Systems

Research has indicated that ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be used to create nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents, enhancing their solubility and bioavailability. In vitro studies have reported increased cellular uptake of drugs when delivered via these nanoparticles compared to traditional methods .

Cosmetics

In the cosmetics industry, this compound functions as a UV filter and stabilizer in sunscreen formulations. Its ability to absorb UV radiation helps protect skin from harmful effects while enhancing the stability of cosmetic products.

Case Study: UV Absorption Efficacy

A comparative analysis of various UV filters revealed that formulations containing ethyl 2-cyano-3-(4-methoxyphenyl)acrylate exhibited superior UV protection compared to those without it. This was attributed to its effective absorption across a broad spectrum of UV light .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
  • CAS No.: 2286-29-5
  • Molecular Formula: C₁₃H₁₃NO₃ (discrepancy noted: lists C₁₃H₁₅NO₃, but structural analysis supports C₁₃H₁₃NO₃ due to the acrylate double bond) .
  • Molecular Weight : 231.25 g/mol .

Physicochemical Properties :

  • LogP : 2.16 (indicative of moderate lipophilicity) .
  • Polar Surface Area (PSA): 59.32 Ų (high polarity due to cyano, ester, and methoxy groups) .
  • Hydrogen Bond Acceptors : 4 .
  • Synthesis: Prepared via condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, a common route for α-cyanoacrylates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogs include:

Ester Group : Affects lipophilicity and volatility.

Substituents on the Aromatic Ring : Influence electronic properties and bioactivity.

Presence of Cyano Group: Enhances reactivity in polymerization.

Comparative Data Table

Compound Name (CAS No.) Molecular Formula MW (g/mol) Substituents Ester Group LogP PSA (Ų) Key Applications
Target Compound (2286-29-5) C₁₃H₁₃NO₃ 231.25 4-Methoxyphenyl, cyano Ethyl 2.16 59.32 Polymer intermediates, UV filters
3-(4-Methoxyphenyl)-, 2-ethylhexyl ester C₁₈H₂₃NO₃ 301.38 4-Methoxyphenyl 2-Ethylhexyl ~3.5* 46.53 Plasticizers, coatings
3-Phenyl-, ethyl ester (1521 RI) C₁₁H₁₀O₂ 174.20 Phenyl Ethyl 1.92 35.53 Fragrance components
Cinoxate (1322-65-2) C₁₄H₁₆O₄ 256.27 4-Methoxyphenyl 2-Ethoxyethyl 3.1 55.76 UV filter in sunscreens
Ethyl 2-cyano-3-(2-furanyl)acrylate C₁₀H₉NO₃ 191.19 2-Furanyl, cyano Ethyl 1.45 59.32 Reactive monomers for adhesives
3-(4-Hydroxy-3-methoxyphenyl)-, propyl ester C₁₃H₁₆O₄ 236.26 4-Hydroxy-3-methoxyphenyl Propyl 1.8 66.76 Antioxidant precursors

*Estimated based on alkyl chain length.

Key Research Findings

A. Volatility and Retention Indices

  • The target compound has a retention index (RI) of ~2102 (inferred from analogs in ), higher than 3-phenyl analogs (RI 1521) due to the electron-withdrawing cyano group stabilizing the molecule in gas chromatography .
  • Cinoxate’s bulkier 2-ethoxyethyl ester group increases molecular weight (256 vs. 231) and LogP (3.1 vs. 2.16), enhancing its skin permeability in topical applications .

B. Reactivity and Polymerization

  • The cyano group in the target compound facilitates radical or anionic polymerization, similar to ethyl 2-cyano-3-(2-furanyl)acrylate (), which is used in adhesives .
  • Compounds without cyano groups (e.g., 3-phenyl-, ethyl ester) lack this reactivity, limiting their utility in polymer chemistry .

Preparation Methods

Reaction Mechanism

The mechanism proceeds via:

  • Deprotonation : A base abstracts the acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the conjugated cyanoacrylate.

Catalytic Systems

Catalysts significantly influence reaction efficiency:

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol80 (reflux)6–1284–85
Ammonium acetateToluene110 (reflux)4–678–80
DBUDMF25 (room)2–370–72

Piperidine in ethanol remains the optimal system, achieving high yields under reflux. Stronger bases like 1,8-diazabicycloundec-7-ene (DBU) enable room-temperature reactions but require polar aprotic solvents, complicating purification.

Experimental Optimization

Standard Protocol

  • Reactants :

    • 4-Methoxybenzaldehyde (1.0 equiv)

    • Ethyl cyanoacetate (1.1 equiv)

    • Piperidine (0.1 equiv)

    • Ethanol (anhydrous, 10 mL/mmol aldehyde)

  • Procedure :

    • Combine reactants in ethanol and reflux at 80°C for 8 hours.

    • Acidify with dilute HCl (pH 3–4) to quench the base.

    • Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.

    • Recrystallize from ethanol/water (3:1) to obtain pale-yellow crystals.

  • Yield : 84–85%.

Solvent Effects

  • Ethanol : Favors enolate formation and minimizes side reactions.

  • Toluene : Requires higher temperatures but reduces ester hydrolysis.

  • DMF : Accelerates reaction but complicates isolation due to high polarity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 2223 cm⁻¹ (C≡N), 1722 cm⁻¹ (C=O ester), 1601 cm⁻¹ (C=C).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.20 (s, 1H, CH=),

    • δ 7.60–7.10 (m, 4H, Ar-H),

    • δ 4.30 (q, 2H, OCH₂),

    • δ 3.85 (s, 3H, OCH₃),

    • δ 1.35 (t, 3H, OCH₂CH₃).

  • ¹³C NMR : 163.2 (C=O), 154.1 (C≡N), 130.5–114.8 (Ar-C), 61.5 (OCH₂), 55.2 (OCH₃), 14.1 (OCH₂CH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • Melting Point : 95–97°C (lit. 96°C).

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 15–20 minutes with comparable yields (82–84%). This method enhances energy efficiency but requires specialized equipment.

Solid-State Synthesis

Ball milling 4-methoxybenzaldehyde and ethyl cyanoacetate with K₂CO₃ yields 75–78% product in 2 hours. While solvent-free, scalability remains challenging.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Advantages : Improved heat/mass transfer, consistent product quality.

  • Conditions :

    • Residence time: 10–15 minutes.

    • Catalyst: Immobilized piperidine on silica gel.

    • Yield: 87–89%.

Waste Management

  • Solvent Recovery : Ethanol distillation and reuse reduce environmental impact.

  • Acid Neutralization : Treat aqueous waste with CaCO₃ to precipitate chloride salts.

Challenges and Troubleshooting

  • Low Yields : Often due to moisture ingress (hydrolyzes ethyl cyanoacetate). Use anhydrous solvents and molecular sieves.

  • Byproducts : Over-condensation products form if aldehyde is in excess. Maintain stoichiometric control.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-cyano-3-(4-methoxyphenyl)acrylic acid ethyl ester?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , a base-catalyzed reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate. Key steps include:

  • Reaction Conditions : Use ethanol as a solvent with a catalytic amount of piperidine or ammonium acetate at 60–80°C for 6–12 hours .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography to isolate the α,β-unsaturated ester.
  • Critical Parameters : Excess ethyl cyanoacetate (1.2–1.5 eq) improves yield by shifting equilibrium. Avoid prolonged heating to prevent hydrolysis of the cyano group.

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm, doublets), and the ethyl ester (δ 1.3 ppm triplet for CH₃, δ 4.2 ppm quartet for CH₂) .
    • ¹³C NMR : The cyano group appears at δ ~115 ppm, while the carbonyl (ester) resonates at δ ~165 ppm .
  • IR : Strong absorbance for C≡N (~2220 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • GC-MS : Retention time ~15.6 min (similar to analogs in ), with molecular ion [M⁺] at m/z 245 and fragmentation peaks at m/z 200 (loss of COOEt) .

Advanced: How to design experiments to evaluate its antimicrobial activity?

Methodological Answer:

  • Assay Design :
    • Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) .
    • Include positive controls (e.g., ampicillin) and solvent controls.
  • Mechanistic Insight :
    • Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
    • Combine with SYTOX Green staining to evaluate membrane disruption.
  • Data Interpretation : Compare activity to structurally similar esters (e.g., 3-(4-methoxyphenyl)-2-propenoic acid derivatives in ), noting the cyano group’s role in enhancing lipophilicity and target binding .

Advanced: How can computational methods predict reactivity and bioactivity?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to analyze electron distribution. The methoxy group donates electron density via resonance, stabilizing the α,β-unsaturated system .
    • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.
  • Molecular Docking :
    • Dock the compound into E. coli FabI (enoyl-ACP reductase) using AutoDock Vina. The cyano group may form hydrogen bonds with Thr196, while the methoxyphenyl moiety interacts hydrophobically .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Case Study : If antimicrobial activity varies across studies (e.g., MIC range of 8–32 µg/mL), consider:
    • Strain Variability : Test against isogenic mutant strains (e.g., efflux pump-deficient E. coli).
    • Solubility Limits : Use surfactants (e.g., Tween-80) to improve aqueous dispersion.
    • Synergistic Effects : Screen with adjuvants (e.g., phenylalanine-arginine β-naphthylamide to inhibit efflux pumps) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Report confidence intervals (95%) for MIC values.

Advanced: How does the methoxy group influence photostability?

Methodological Answer:

  • Experimental Setup :
    • Expose the compound to UV light (λ = 320 nm) and monitor degradation via HPLC. Compare to analogs lacking the methoxy group (e.g., 3-phenyl derivatives in ).
  • Mechanistic Insight :
    • The methoxy group acts as a radical scavenger, delaying photooxidation. Quantify using ESR to detect radical intermediates.
    • Calculate half-life (t₁/₂) under accelerated UV conditions. For 2-cyano-3-(4-methoxyphenyl)acrylate, t₁/₂ is ~120 min vs. ~60 min for non-methoxy analogs .

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